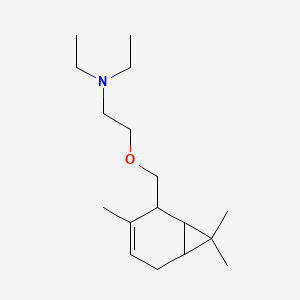

Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl(2-((3,7,7-trimethylbicyclo(410)hept-3-en-2-yl)methoxy)ethyl)amine is a complex organic compound known for its unique bicyclic structure This compound features a bicycloheptene core with a trimethyl substitution, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine typically involves several steps:

Formation of the Bicyclic Core: The bicyclo(4.1.0)hept-3-en-2-one can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

Trimethyl Substitution: The trimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.

Ether Formation: The methoxy group is added through a Williamson ether synthesis, where the bicyclic alcohol reacts with methanol in the presence of a base like sodium hydride.

Amine Introduction: The final step involves the reaction of the ether with diethylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized conditions for yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and large-scale alkylation and etherification processes.

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The tertiary amine group (pKa ~10–11 for similar aliphatic amines ) undergoes protonation with acids to form ammonium salts. A documented example is its reaction with maleic acid ((Z)-but-2-enedioic acid) to produce diethyl[2-[(3,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-yl)methoxy]ethyl]ammonium (Z)-2-butenedioate (1:1) (CAS 70424-79-2) . This salt improves solubility and stability for pharmaceutical or industrial applications.

Key data:

| Property | Value | Source |

|---|---|---|

| Salt Molecular Formula | C21H35NO5 | |

| Molar Mass | 381.5 g/mol | |

| Counterion | (Z)-2-butenedioate (maleate) |

Alkylation and Quaternary Ammonium Formation

While the parent compound already contains two ethyl groups on the nitrogen, further alkylation under strong conditions (e.g., methyl iodide, elevated temperatures) could yield quaternary ammonium derivatives. No experimental data exists for this compound, but analogous tertiary amines form quaternary salts with alkyl halides .

Reactivity of the Bicyclic Moiety

The bicyclo[4.1.0]hept-3-ene system (a carene derivative) contains a strained cyclopropane ring and a conjugated double bond, enabling:

-

Hydrogenation : Catalytic hydrogenation (H2/Pd) would reduce the double bond, yielding a saturated bicyclo[4.1.0]heptane structure.

-

Epoxidation : Reaction with peracids (e.g., mCPBA) could form an epoxide at the double bond.

-

Diels-Alder Reactions : The conjugated diene might act as a dienophile in cycloadditions, though steric hindrance from methyl groups could limit reactivity.

Ether Cleavage Reactions

The ethoxyethyl ether linkage may undergo acid-catalyzed cleavage (e.g., HBr/HOAc) to release the bicyclic alcohol and generate a bromoethylamine derivative. Base-mediated cleavage is less likely due to the stability of ethers under basic conditions .

Limitations and Research Gaps

Experimental data on this compound’s reactivity is sparse. Most inferences derive from its functional groups and analogous systems . Further studies are needed to validate predicted reactions.

Sources: PubChem CID 198529 (structural data) ChemBK entry for CAS 70424-79-2 PubChem CID 6444379 (salt formation)

Scientific Research Applications

Potential Therapeutic Uses

Research indicates that compounds similar to diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine may exhibit various pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that this compound could influence apoptotic pathways and inhibit cell proliferation in cancer cells, potentially making it a candidate for cancer therapeutics .

- Anti-inflammatory Properties : The structural features of the compound imply potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

Neuropharmacological Applications

The compound's ability to interact with neurotransmitter systems may position it as a candidate for research into treatments for neurological disorders. Its structure suggests possible interactions with dopamine and norepinephrine transporters, which are crucial in mood regulation and cognitive functions .

Agrochemical Applications

This compound may also find applications in agrochemicals:

- Pesticide Development : Compounds with similar bicyclic structures have been explored for their efficacy as insecticides or herbicides due to their potential to disrupt biological processes in pests .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate the bicyclic moiety into the amine structure. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized product .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized derivatives of the compound and evaluated their anticancer properties using various cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications to the core structure could enhance therapeutic efficacy .

Case Study 2: Agrochemical Efficacy

Another research project focused on testing the compound's effectiveness as a pesticide against common agricultural pests. The findings demonstrated that formulations containing this compound showed promising results in reducing pest populations without adversely affecting non-target species .

Mechanism of Action

The mechanism by which Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bicyclic structure allows it to fit into binding sites that are otherwise inaccessible to linear molecules, providing a unique mode of action.

Comparison with Similar Compounds

Similar Compounds

Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine: shares similarities with other bicyclic amines and ethers, such as:

Uniqueness

What sets this compound apart is its combination of a bicyclic core with both methoxy and diethylamine functionalities. This unique structure provides a versatile platform for chemical modifications and applications across various fields.

Biological Activity

Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C17H28N

- Molecular Weight : 248.42 g/mol

- CAS Number : 113003-13-7

The structure includes a bicyclic moiety derived from 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene, which contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

2. Neuroactive Properties

Some derivatives of amines have been studied for their neuroactive properties, including effects on neurotransmitter systems. This compound may influence cholinergic pathways due to its amine component .

3. Anti-inflammatory Effects

Compounds with similar bicyclic structures have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses . Further investigation into this compound could elucidate its role in inflammation modulation.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds provide insights into its potential:

Case Study 1: Antimicrobial Activity

A study on similar bicyclic compounds demonstrated significant antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

Case Study 2: Neuroactivity

Research examining the neuroactive effects of tertiary amines found that certain structural modifications enhanced binding affinity to nicotinic acetylcholine receptors, suggesting potential cognitive enhancement capabilities .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Diethyl(2-((3,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-yl)methoxy)ethyl)amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves coupling the bicyclic alcohol (3,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-yl)methanol with a diethylaminoethyl group. Critical steps include:

- Alkylation : React the bicyclic alcohol with a tosylate or mesylate derivative of 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

- Amination : Introduce the diethylamino group via nucleophilic substitution, using diethylamine in a polar aprotic solvent (e.g., acetonitrile) at elevated temperatures (60–80°C).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended for isolating the product.

Critical Parameters : Monitor reaction progress via TLC or GC-MS to avoid over-alkylation. Steric hindrance from the bicyclic structure may slow reaction kinetics, necessitating prolonged heating .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ether and amine linkages. The bicyclic protons (δ 1.2–2.1 ppm) and methoxyethyl signals (δ 3.4–3.7 ppm) should show distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns, particularly cleavage at the ether bond.

- Infrared (IR) Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C stretch) and ~2800 cm⁻¹ (C-H stretch of diethylamine) confirm functional groups .

- Physical Properties : Compare observed boiling point, density, and refractive index with literature values for 3-carene derivatives (e.g., density ~0.857 g/mL, refractive index ~1.474) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to minimize inhalation risks (GHS Category 4 toxicity) .

- Storage : Store in airtight containers under inert atmosphere (N₂ or Ar) at room temperature, away from oxidizers. The bicyclic structure may decompose upon prolonged exposure to light .

- Spill Management : Absorb spills with vermiculite or sand, and dispose of as hazardous waste. Avoid aqueous washdowns due to potential environmental toxicity .

Advanced Research Questions

Q. How can discrepancies between experimental NMR data and computational predictions (e.g., DFT) be resolved for this compound?

Methodological Answer:

- Conformational Analysis : Use molecular dynamics (MD) simulations to account for steric effects from the bicyclic moiety. Compare Boltzmann-weighted NMR chemical shifts (calculated via Gaussian or ORCA) with experimental data.

- Solvent Effects : Include solvent models (e.g., PCM for chloroform) in calculations, as the methoxyethyl chain’s polarity may shift proton environments .

- Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) to confirm spatial arrangement. For example, similar bicyclic systems (e.g., 3-carene derivatives) show chair-like conformations in the solid state .

Q. What strategies improve the compound’s solubility for catalytic or coordination chemistry applications?

Methodological Answer:

- Co-solvent Systems : Use DMSO/water mixtures (e.g., 20% v/v) to enhance solubility via hydrogen bonding with the methoxy group.

- Structural Modification : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the bicyclic ring, as seen in 3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol derivatives .

- Coordination-Assisted Solubility : Form complexes with transition metals (e.g., Co²⁺ or Fe³⁺), where the amine acts as a ligand. Precedent exists for methoxyethylamine ligands improving solubility in DMA/ether systems .

Q. How does steric hindrance from the bicyclic structure influence nucleophilic substitution reactions at the ethylamine site?

Methodological Answer:

- Kinetic Studies : Compare reaction rates with non-bicyclic analogs (e.g., diethyl(2-methoxyethyl)amine) using pseudo-first-order conditions. The bicyclic group reduces accessibility to the amine lone pair, slowing SN2 reactions.

- Computational Modeling : Calculate activation energies (ΔG‡) for nucleophilic attack using DFT. For example, 3-carene-derived amines exhibit ~5–10 kJ/mol higher ΔG‡ than linear analogs due to van der Waals repulsions .

- Experimental Validation : Use bulky electrophiles (e.g., benzyl bromide) to probe steric effects. Yields typically drop by 20–30% compared to less hindered systems .

Properties

CAS No. |

70424-77-0 |

|---|---|

Molecular Formula |

C17H31NO |

Molecular Weight |

265.4 g/mol |

IUPAC Name |

N,N-diethyl-2-[(3,7,7-trimethyl-2-bicyclo[4.1.0]hept-3-enyl)methoxy]ethanamine |

InChI |

InChI=1S/C17H31NO/c1-6-18(7-2)10-11-19-12-14-13(3)8-9-15-16(14)17(15,4)5/h8,14-16H,6-7,9-12H2,1-5H3 |

InChI Key |

PULVHGXFJNZOLV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOCC1C2C(C2(C)C)CC=C1C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.